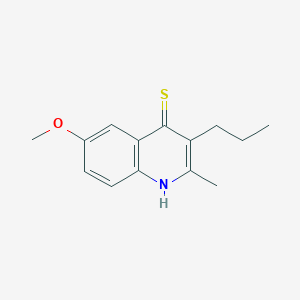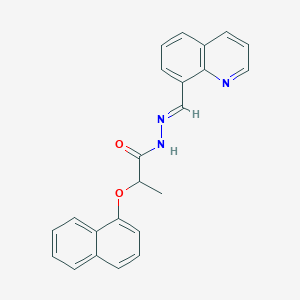
N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide” is a chemical compound. The name suggests that it contains a benzamide group, which is a common functional group in pharmaceutical drugs . It also contains a nitro group, which is often used in explosives and pharmaceuticals, and a chloro group, which is used in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzamide and nitro groups .Chemical Reactions Analysis
This compound would likely undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the chlorine atom could be substituted with another group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of Nicotinic Receptors
This compound has been identified as an allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). It can induce conformational changes in the extracellular ligand-binding domain of these receptors, which are implicated in various neuropsychiatric disorders . This application is crucial for developing targeted therapies for conditions like nicotine addiction, Alzheimer’s disease, schizophrenia, and depression.
Drug Development and Therapeutic Intervention
The ability of this compound to modulate nAChRs also positions it as a potential candidate for drug development. Understanding its molecular mechanisms can lead to the creation of new drugs that enhance receptor activation, offering a pathway for therapeutic intervention in diseases associated with nAChRs .
Study of Receptor Desensitization
Research has shown that the compound can interfere with receptor desensitization, a process that diminishes the response to a stimulus over time. This property is particularly relevant in the study of ethanol-induced motor impairment, where the compound has been used to eliminate ethanol modulation of α7 nAChRs .
Molecular Pharmacology
In molecular pharmacology, the compound’s role as a positive allosteric modulator can be used to study the effects of other drugs and substances on the nervous system. It provides a tool to explore the intricate dynamics of receptor activation and signaling pathways .
Neurological Research
The compound’s interaction with nAChRs makes it valuable for neurological research, particularly in understanding the synaptic mechanisms that underlie cognitive functions and memory. It can be used to simulate or inhibit specific neural pathways to observe the resulting effects on behavior and cognition .
Chemical Synthesis and Compound Profiling
As a chemical entity, this compound is part of a collection of rare and unique chemicals used in early discovery research. It serves as a reference point for synthesizing new compounds and profiling their properties for various applications .
Translational Medicine
In translational medicine, the compound’s modulatory effects on nAChRs can be explored to bridge the gap between basic research and clinical applications. It may contribute to the development of diagnostic tools or treatments that can be directly applied to patient care .
Educational Tool in Pharmacology
Lastly, the compound can be used as an educational tool in pharmacology and medicinal chemistry courses. It exemplifies the principles of drug-receptor interactions and the development of allosteric modulators, serving as a practical example for students studying these fields .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-8-14(23-2)12(7-11(13)16)17-15(19)9-3-5-10(6-4-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVWZDYTMOFFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5308536 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)
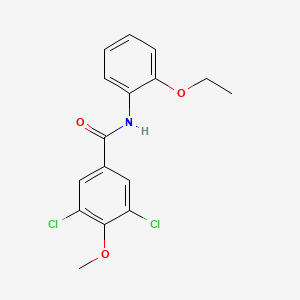
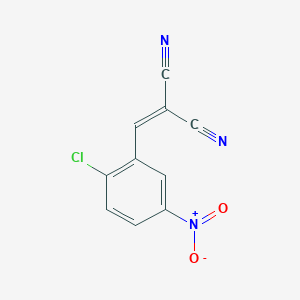
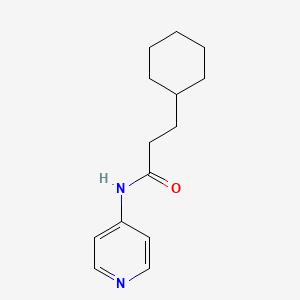
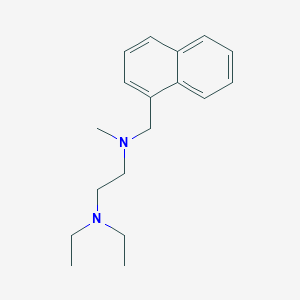

![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)
